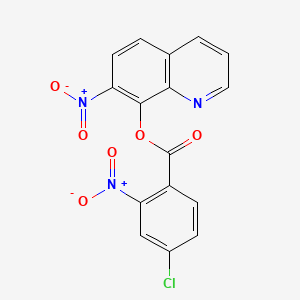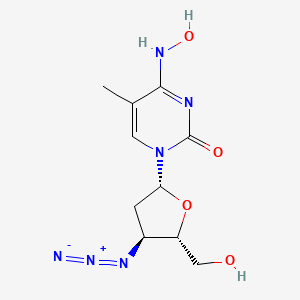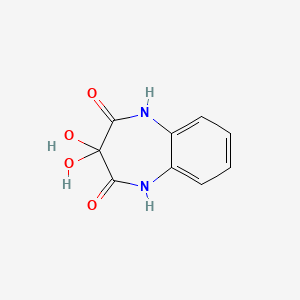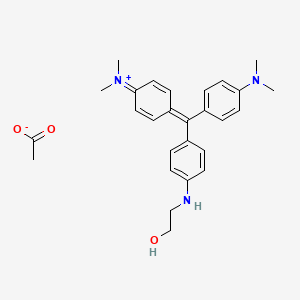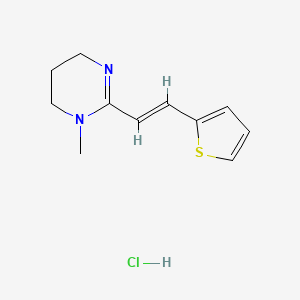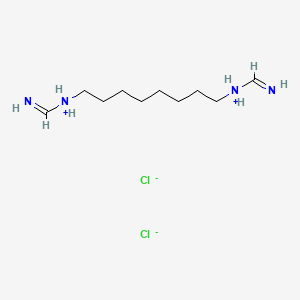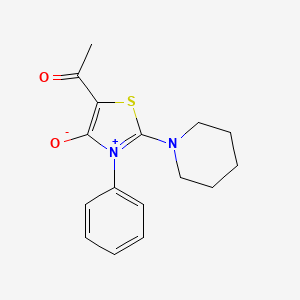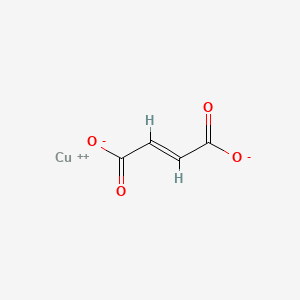
Copper(II) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ionsThe fumarate ion acts as a bridging ligand, connecting copper ions in a polymeric structure .
Méthodes De Préparation
Copper(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) salts, such as copper(II) sulfate, with fumaric acid in an aqueous solution. The reaction typically proceeds under mild conditions, and the product can be isolated by filtration and drying . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Copper(II) fumarate undergoes several types of chemical reactions, including thermal decomposition and redox reactions. During thermal decomposition, this compound decomposes to form copper(I) fumarate and eventually metallic copper . This process involves the stepwise reduction of copper(II) to copper(I) and then to metallic copper. The compound also exhibits bifunctional nanozyme activities, showing laccase-like activity under alkaline conditions and peroxidase-like activity under acidic conditions .
Applications De Recherche Scientifique
In chemistry, it is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis and material science . In biology and medicine, copper(II) fumarate-based metal-organic frameworks (MOFs) have been explored for their enzyme-like activities, making them useful in biosensing and diagnostic applications .
Mécanisme D'action
The mechanism of action of copper(II) fumarate in its various applications is primarily based on its ability to undergo redox reactions and its structural properties. In catalytic applications, the copper ions in the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. In biosensing applications, the compound’s enzyme-like activities are attributed to the presence of active copper centers that can interact with target molecules, leading to detectable changes in the system .
Comparaison Avec Des Composés Similaires
Copper(II) fumarate can be compared with other copper-based coordination compounds, such as copper(II) maleate and copper(II) malonate. While these compounds share similar structural features, this compound is unique in its stability and the specific types of reactions it undergoes. For example, unlike copper(II) maleate, this compound does not undergo anion isomerization during thermal decomposition . This stability makes it particularly useful in applications requiring consistent performance under varying conditions.
Similar Compounds
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) acetate
- Copper(II) oxalate
These compounds share similar coordination environments but differ in their reactivity and stability, making each suitable for specific applications .
Propriétés
Numéro CAS |
33010-91-2 |
|---|---|
Formule moléculaire |
C4H2CuO4 |
Poids moléculaire |
177.60 g/mol |
Nom IUPAC |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
Clé InChI |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


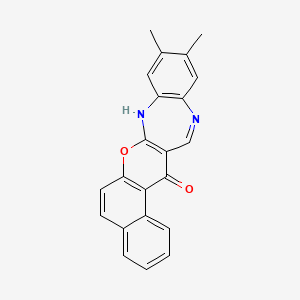
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
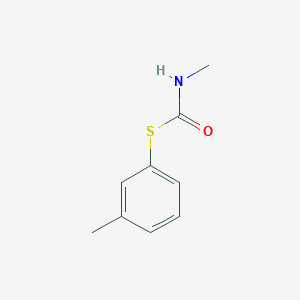
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

